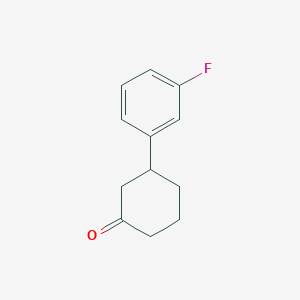
3-(3-Fluorophenyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenyl)cyclohexanone is an organic compound with the molecular formula C12H13FO It consists of a cyclohexanone ring substituted with a fluorophenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)cyclohexanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions .
Another method involves the Claisen-Schmidt condensation, where cyclohexanone is reacted with a fluorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product along with water as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)cyclohexanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)cyclohexanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Fluorophenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)cyclohexanone
- 3-(2-Fluorophenyl)cyclohexanone
- 4-(3-Fluorophenyl)cyclohexanone
Uniqueness
3-(3-Fluorophenyl)cyclohexanone is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s electronic properties and its interactions with other molecules .
Propiedades
Fórmula molecular |
C12H13FO |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1,3,5,7,10H,2,4,6,8H2 |
Clave InChI |
RCRACNADJBNBAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(=O)C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B15243486.png)
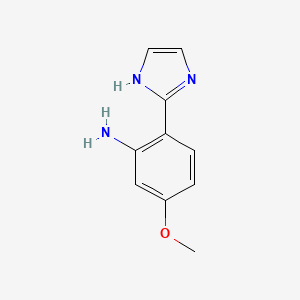
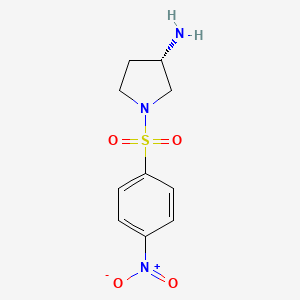
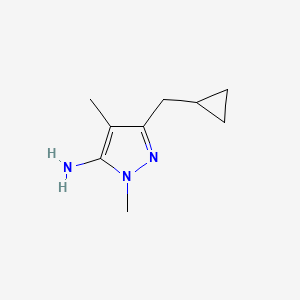
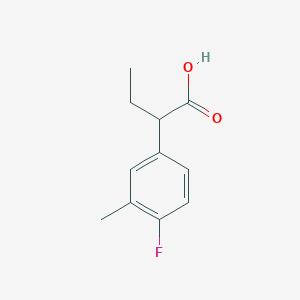
![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)
![cis-tert-Butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15243525.png)

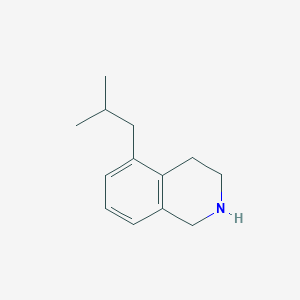
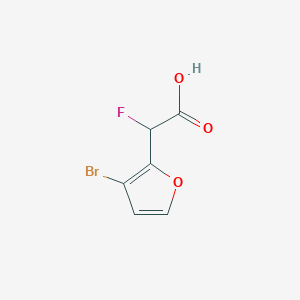
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
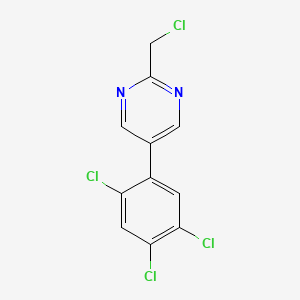

![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
